molecular formula C7H17BrMgSi B14380121 magnesium;butyl(trimethyl)silane;bromide CAS No. 89836-42-0

magnesium;butyl(trimethyl)silane;bromide

Cat. No.: B14380121
CAS No.: 89836-42-0
M. Wt: 233.50 g/mol
InChI Key: OSQPJSJMTYGUAO-UHFFFAOYSA-M
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Description

The compound "magnesium; butyl(trimethyl)silane; bromide" likely refers to a Grignard reagent or organomagnesium complex involving a butyl(trimethyl)silyl group and bromide. These reagents are pivotal in forming carbon-silicon bonds and facilitating cross-coupling reactions in organic synthesis.

Properties

CAS No.

89836-42-0

Molecular Formula

C7H17BrMgSi

Molecular Weight

233.50 g/mol

IUPAC Name

magnesium;butyl(trimethyl)silane;bromide

InChI

InChI=1S/C7H17Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h7H,5-6H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

OSQPJSJMTYGUAO-UHFFFAOYSA-M

Canonical SMILES

CCC[CH-][Si](C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;butyl(trimethyl)silane;bromide typically involves the reaction of an alkyl bromide with magnesium metal. This process is known as the Grignard reaction. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

R-Br+MgR-MgBr\text{R-Br} + \text{Mg} \rightarrow \text{R-MgBr} R-Br+Mg→R-MgBr

In this case, the alkyl bromide is butyl(trimethyl)silane bromide, which reacts with magnesium to form the desired Grignard reagent .

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Magnesium;butyl(trimethyl)silane;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants used. For example, the reaction with aldehydes and ketones typically yields secondary and tertiary alcohols, respectively .

Scientific Research Applications

Magnesium;butyl(trimethyl)silane;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;butyl(trimethyl)silane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can undergo nucleophilic addition to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the trimethylsilane group can influence the reactivity and selectivity of the reagent .

Comparison with Similar Compounds

Key Research Findings

  • Catalytic Efficiency : Iron catalysts (e.g., FeBr₂) paired with silylated Grignard reagents achieve higher yields (75%) compared to traditional methods, reducing reliance on precious metals .
  • Steric Stabilization : The trimethylsilyl group in Me₃SiCH₂MgCl prevents aggregation, enhancing solubility and reactivity in THF .
  • Pathway Control : In antimony bromide reductions, trimethylchlorosilane shifts the product ratio from Sb-Sb to Sb-Si bonds (4:1), demonstrating its templating effect .

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